1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two pyrimidine rings, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-(4-methylpyrimidin-2-ylthio)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Studies may focus on its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent. Research may involve its efficacy and safety in treating various diseases and conditions.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-chloropyrimidin-2-yl)thio)propyl)urea
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-fluoropyrimidin-2-yl)thio)propyl)urea
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methoxypyrimidin-2-yl)thio)propyl)urea
Comparison: Compared to its analogs, 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea may exhibit unique properties due to the presence of the methyl group on the pyrimidine ring. This structural difference can influence its reactivity, biological activity, and overall stability. For instance, the methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-5-7-17-15(20-10)23-8-4-6-16-14(22)21-13-18-11(2)9-12(3)19-13/h5,7,9H,4,6,8H2,1-3H3,(H2,16,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOWHCKNCNBJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.